molecular formula C16H16N4O4S B2993604 2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1170797-50-8

2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2993604
CAS No.: 1170797-50-8
M. Wt: 360.39
InChI Key: XPDRWSMIFGTLCM-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound consists of a furan ring, a pyridine ring, a piperidine ring, and an oxadiazole ring, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative. The furan and pyridine rings are introduced through subsequent coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound can be used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-5-(1-(pyridin-3-yl)piperidin-4-yl)-1,3,4-oxadiazole: Lacks the sulfonyl group, which may affect its reactivity and biological activity.

    2-(Furan-2-yl)-5-(1-(pyridin-4-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole: Similar structure but with a different position of the pyridine ring, which can influence its properties.

Uniqueness

The presence of the sulfonyl group in 2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole makes it unique compared to its analogs. This group can enhance the compound’s solubility, stability, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(furan-2-yl)-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c21-25(22,13-3-1-7-17-11-13)20-8-5-12(6-9-20)15-18-19-16(24-15)14-4-2-10-23-14/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDRWSMIFGTLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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